
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivativesThe structure of this compound includes an indolin-2-one core, which is a common scaffold in many biologically active molecules, and a piperidine moiety, which is often associated with enhanced pharmacological properties .
Preparation Methods
The synthesis of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indolin-2-one core, which can be achieved through the cyclization of isatin derivatives. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methylene bridge, which connects the indolin-2-one and piperidine units. This can be accomplished through a condensation reaction using appropriate aldehydes or ketones under basic conditions .
Chemical Reactions Analysis
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .
Mechanism of Action
The mechanism of action of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: This compound has shown potent antibacterial activity against drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
3-((5-Methylfuran-2-yl)methylene)indolin-2-one: This derivative has demonstrated significant antioxidant activity, making it useful in the development of new therapeutic agents for oxidative stress-related diseases.
The uniqueness of this compound lies in its combination of the indolin-2-one core and the piperidine moiety, which imparts enhanced biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3E)-3-[(2-piperidin-1-yl-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+ |
InChI Key |
BGTROITZIZTULY-NBVRZTHBSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)/C=C/4\C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


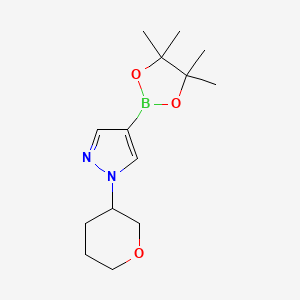
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
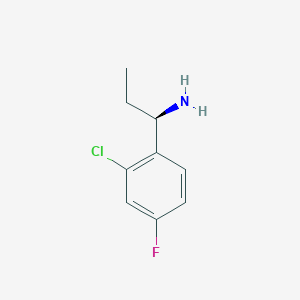
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

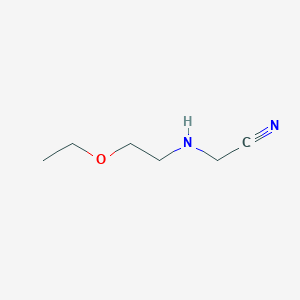
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
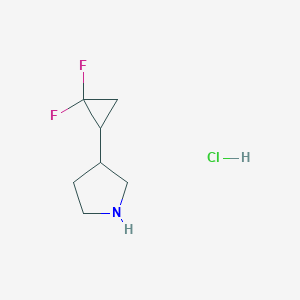
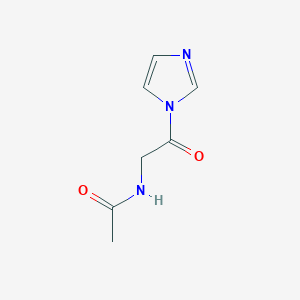
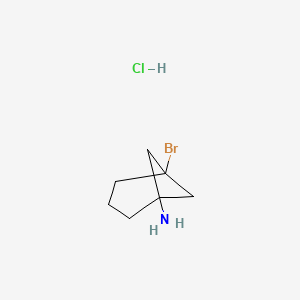
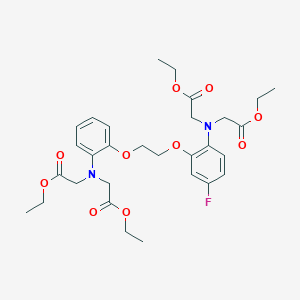
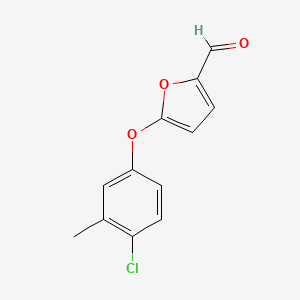
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
